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Compound of Interest

Compound Name: CH 275

Cat. No.: B15603759

For Researchers, Scientists, and Drug Development Professionals: An Objective Performance
Comparison

This guide provides a comparative analysis of the class | histone deacetylase (HDAC) inhibitor,
MS-275 (also known as Entinostat or SNDX-275), across various cancer cell lines. The data
presented is compiled from multiple studies to offer a comprehensive overview of its anti-
cancer properties, supported by detailed experimental protocols and visual representations of
its mechanism of action.

Performance Summary of MS-275 Across Various
Cancer Cell Lines

MS-275 has demonstrated significant anti-proliferative and pro-apoptotic effects in a wide
range of cancer cell lines. Its efficacy is often dose-dependent, with lower concentrations
typically inducing cell cycle arrest and differentiation, while higher concentrations lead to
apoptosis.[1] The tables below summarize the half-maximal inhibitory concentration (IC50) and
observed effects of MS-275 in different cancer models.
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Cell Line

Cancer Type

IC50

Key Effects

HCT116

Colorectal Carcinoma

Not explicitly stated,
but effective at 5-20
pM

Suppresses cell
proliferation and
viability, induces
mitochondria-
mediated intrinsic
apoptosis and
autophagy initiation
through ROS

accumulation.[2]

HCTS8

Colorectal Carcinoma

Not explicitly stated,
but effective at 5-20
UM

Reduces cell viability
in a dose- and time-
dependent manner,
promotes
mitochondria-
mediated intrinsic

apoptosis.[2]

FHC

Normal Colon
Epithelial

Higher than CRC cells

Lower cytotoxicity
compared to
colorectal cancer cell

lines.[2]

TC32

Pediatric Solid Tumor

100 nM

Inhibition of DNA
synthesis.[3]

SK-N-AS

Pediatric Solid Tumor

660 nM

Inhibition of DNA
synthesis.[3]

TC71

Pediatric Solid Tumor

1000 nM

Inhibition of DNA
synthesis.[3]

D283

Medulloblastoma

50 nM

Inhibition of DNA
synthesis.[3]

ua37

Leukemia

~1 uM (for

differentiation)

Induces p21-mediated
growth arrest and
differentiation at low

concentrations.[1]
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Dose-dependent

HL-60 Leukemia Not specified
effects.[1]
] B Dose-dependent
K562 Leukemia Not specified
effects.[1]
) N Dose-dependent
Jurkat Leukemia Not specified
effects.[1]
Suppresses cell
growth by inducing
GO/GL1 cell cycle
) Hepatocellular - arrest without
Various HCC cells ] Not specified ] ) )
Carcinoma triggering apoptosis at

lower doses,
promotes hepatocyte-

like differentiation.[4]

41.5nM - 4.71 pM

] ] Inhibits proliferation.
A2780 Ovarian Cancer (range across multiple

[5]

lines)

41.5nM - 4.71 pM

) Inhibits proliferation.
Calu-3 Lung Cancer (range across multiple

[5]

lines)

41.5nM - 4.71 pM

_ Inhibits proliferation.
HT-29 Colorectal Cancer (range across multiple

[5]

lines)

Mechanism of Action of MS-275

MS-275 is a selective inhibitor of Class | histone deacetylases (HDACSs), particularly HDAC1
and HDAC3.[5] By inhibiting these enzymes, MS-275 leads to an accumulation of acetylated
histones, which alters chromatin structure and modulates the expression of various genes
involved in cell cycle regulation, differentiation, and apoptosis.

A key mechanism of action involves the induction of the cyclin-dependent kinase inhibitor p21
(CIP1/WAF1).[1] This leads to cell cycle arrest, primarily in the GO/G1 phase, and can promote

© 2025 BenchChem. All rights reserved. 3/9 Tech Support


https://pubmed.ncbi.nlm.nih.gov/12839953/
https://pubmed.ncbi.nlm.nih.gov/12839953/
https://pubmed.ncbi.nlm.nih.gov/12839953/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12479291/
https://www.selleckchem.com/products/entinostat-ms-275-hdac-inhibitor.html
https://www.selleckchem.com/products/entinostat-ms-275-hdac-inhibitor.html
https://www.selleckchem.com/products/entinostat-ms-275-hdac-inhibitor.html
https://www.selleckchem.com/products/entinostat-ms-275-hdac-inhibitor.html
https://pubmed.ncbi.nlm.nih.gov/12839953/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15603759?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

differentiation in certain cancer cells.[1][4]

Furthermore, at higher concentrations, MS-275 can induce apoptosis through the generation of
reactive oxygen species (ROS).[1] This increase in intracellular ROS leads to mitochondrial
dysfunction, characterized by the loss of mitochondrial membrane potential and the release of
cytochrome c into the cytosol.[1] This cascade of events ultimately activates caspases and
leads to programmed cell death.[1] In colorectal cancer cells, a novel compound referred to as
"compound 275#" has also been shown to induce mitochondria-mediated apoptosis via ROS
accumulation.[2]
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Caption: Signaling pathway of MS-275 leading to cell cycle arrest, differentiation, and
apoptosis.

Experimental Protocols

Detailed methodologies for key experiments cited in the literature are provided below.
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Cell Viability Assay (MTT Assay)

This protocol is adapted from studies evaluating the effect of compounds on the proliferation

and viability of cancer cells.[2]

Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 103 cells per well and incubate
for 24 hours to allow for attachment.

Treatment: Treat the cells with various concentrations of MS-275 (or a vehicle control, e.g.,
DMSO) for the desired time periods (e.g., 24, 48, 72 hours).

MTT Addition: After the treatment period, add 20 pL of MTT solution (5 mg/mL in PBS) to
each well and incubate for 4 hours at 37°C.

Formazan Solubilization: Remove the medium and add 150 pL of DMSO to each well to
dissolve the formazan crystals.

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

Data Analysis: Calculate the relative cell viability as a percentage of the vehicle-treated
control cells.

Colony Formation Assay

This assay assesses the long-term proliferative potential of cells after treatment.[2]

Cell Seeding: Seed a low number of cells (e.g., 500-1000 cells) in a 6-well plate.
Treatment: Treat the cells with different concentrations of MS-275 for 24 hours.

Incubation: Replace the medium with fresh, drug-free medium and incubate for 10-14 days,
allowing colonies to form.

Staining: Wash the colonies with PBS, fix with methanol for 15 minutes, and stain with 0.1%
crystal violet for 20 minutes.

Quantification: Wash the plates with water, air dry, and count the number of colonies
(typically defined as clusters of =50 cells).
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Apoptosis Analysis by Flow Cytometry (Annexin V/PI
Staining)

This method quantifies the percentage of apoptotic cells.[2]

Cell Treatment: Treat cells with the desired concentrations of MS-275 for a specified time
(e.q., 24 or 48 hours).

o Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

o Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and
Propidium lodide (PI) to the cell suspension and incubate for 15 minutes in the dark at room
temperature.

o Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-
negative cells are considered early apoptotic, while Annexin V-positive/Pl-positive cells are
late apoptotic or necrotic.

Cell Cycle Analysis by Flow Cytometry

This protocol determines the distribution of cells in different phases of the cell cycle.

Cell Treatment: Treat cells with MS-275 for the desired duration.

o Cell Harvesting and Fixation: Harvest the cells and fix them in cold 70% ethanol overnight at
-20°C.

» Staining: Wash the fixed cells with PBS and resuspend in a solution containing Pl and
RNase A. Incubate for 30 minutes at 37°C.

o Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer to determine
the percentage of cells in the GO/G1, S, and G2/M phases.
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Caption: General experimental workflow for in vitro evaluation of MS-275 in cancer cell lines.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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